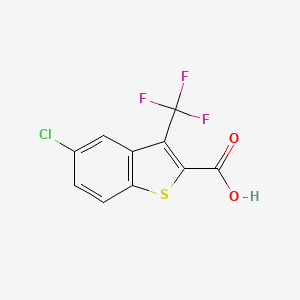

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Vue d'ensemble

Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a pharmaceutical product, involved the use of a chiral auxiliary and the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines involves a pyridine ring with a trifluoromethyl group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis

Trifluoromethylpyridines can undergo various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, has been synthesized through various methods .Physical And Chemical Properties Analysis

Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety . Fluorine has the largest electronegativity and a small van der Waals radius, which contributes to the properties of these compounds .Applications De Recherche Scientifique

Antimicrobial and Food Preservation Properties

Chlorogenic acids, including compounds structurally similar to 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, have been recognized for their antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are especially valuable for the food industry in its search for natural molecules for the preservation of food products. Furthermore, these compounds exhibit antioxidant activity, particularly against lipid oxidation, and have protective properties against the degradation of other bioactive compounds present in food, as well as prebiotic activity (Santana-Gálvez et al., 2017).

Biocatalyst Inhibition and Industrial Applications

Certain carboxylic acids, including similar compounds, are known for their role as biocatalyst inhibitors, which is significant in the fermentation industry. For instance, these compounds can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This inhibitory effect is crucial as many of these acids are used as food preservatives. Understanding these mechanisms is essential for engineering robust microbial strains with improved performance in industrial applications (Jarboe et al., 2013).

Environmental and Ecotoxicological Impact

Compounds structurally similar to 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid are utilized in various industrial and commercial applications, leading to their presence in the environment. Studies have highlighted the need for understanding the environmental releases, persistence, exposure of biota and humans, and potential ecotoxicological impact of these compounds. Knowledge gaps exist in their environmental behavior, bioaccumulation, and potential toxicity, indicating a need for comprehensive risk assessments and further research (Liu & Mejia Avendaño, 2013).

Bioactivity and Potential for Drug Development

Recent developments in bioisosteres of carboxylic acids, including compounds structurally similar to the one , have shown promise in medicinal chemistry. These developments have led to improved pharmacological profiles of drugs, overcoming challenges such as toxicity, reduced metabolic stability, or limited diffusion across biological membranes. This area of research continues to attract interest due to the potential of novel carboxylic acid substitutes in drug design (Horgan & O’Sullivan, 2021).

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVMXWKAATNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731140 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

CAS RN |

752135-60-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

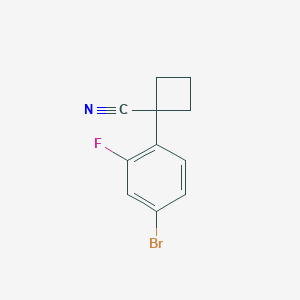

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate](/img/structure/B1397115.png)

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)